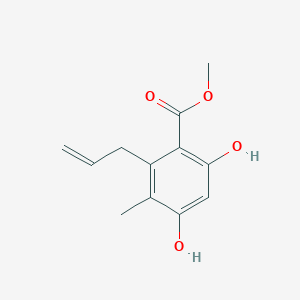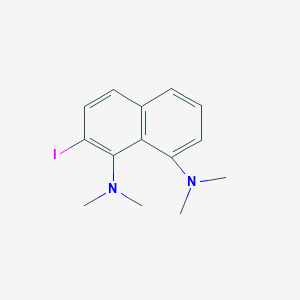![molecular formula C12H14F3NO B12537968 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 653573-35-4](/img/structure/B12537968.png)
3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one is an organic compound that belongs to the class of ketones It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety with a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 2-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the final ketone product, this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ketone group to form alcohols or other reduced products.
Substitution: The trifluoromethyl group and the dimethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential use in pharmaceuticals.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the dimethylamino group may interact with biological receptors or enzymes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
3-(Dimethylamino)-1-[2-(chloromethyl)phenyl]propan-1-one: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
653573-35-4 |
|---|---|
Molekularformel |
C12H14F3NO |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)8-7-11(17)9-5-3-4-6-10(9)12(13,14)15/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
UMFKUPSJKHHHGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)C1=CC=CC=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
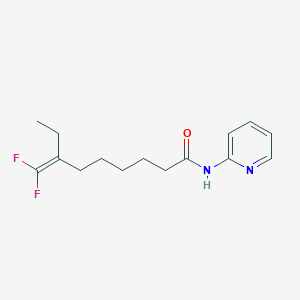
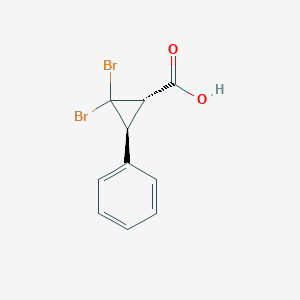
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
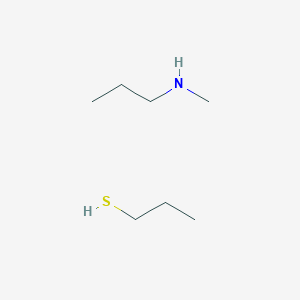

![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
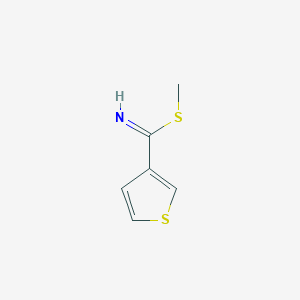

![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

